molecular formula C18H19FN6O B6945478 N-[(1-cyclopentylpyrazol-3-yl)methyl]-2-(4-fluorophenyl)triazole-4-carboxamide

N-[(1-cyclopentylpyrazol-3-yl)methyl]-2-(4-fluorophenyl)triazole-4-carboxamide

Cat. No.: B6945478
M. Wt: 354.4 g/mol
InChI Key: QHUQWOWXLDLVHN-UHFFFAOYSA-N
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Description

N-[(1-cyclopentylpyrazol-3-yl)methyl]-2-(4-fluorophenyl)triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

N-[(1-cyclopentylpyrazol-3-yl)methyl]-2-(4-fluorophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O/c19-13-5-7-16(8-6-13)25-21-12-17(23-25)18(26)20-11-14-9-10-24(22-14)15-3-1-2-4-15/h5-10,12,15H,1-4,11H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUQWOWXLDLVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CC(=N2)CNC(=O)C3=NN(N=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopentylpyrazol-3-yl)methyl]-2-(4-fluorophenyl)triazole-4-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the 1-cyclopentylpyrazole ring. This can be achieved through the reaction of cyclopentanone with hydrazine hydrate, followed by cyclization with an appropriate diketone.

    Attachment of the Methyl Group: The next step is the alkylation of the pyrazole ring with a suitable methylating agent, such as methyl iodide, under basic conditions.

    Synthesis of the Triazole Ring: The triazole ring is synthesized separately through the reaction of 4-fluorobenzonitrile with hydrazine hydrate, followed by cyclization with an appropriate reagent like triethyl orthoformate.

    Coupling Reaction: The final step involves coupling the methylated pyrazole with the triazole ring. This can be done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This involves:

    Batch Processing: Using large reactors to carry out each step of the synthesis in batches.

    Continuous Flow Chemistry: Implementing continuous flow reactors to streamline the synthesis process, which can enhance reaction efficiency and scalability.

    Purification: Employing techniques such as recrystallization, column chromatography, and HPLC (High-Performance Liquid Chromatography) to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the triazole ring, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), ethanol.

Major Products

    Oxidation Products: Oxidized derivatives of the pyrazole ring.

    Reduction Products: Reduced forms of the triazole ring.

    Substitution Products: Various substituted derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.

    Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and mechanisms.

    Protein Binding: Used in research to study protein-ligand interactions.

Medicine

    Antifungal Activity: Exhibits antifungal properties, making it a candidate for developing new antifungal drugs.

    Anti-inflammatory: Potential anti-inflammatory effects, useful in the treatment of inflammatory diseases.

Industry

    Pharmaceuticals: Used in the development of new drugs due to its diverse biological activities.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Enzyme Inhibition: Binds to the active site of enzymes, inhibiting their activity. This is particularly relevant in its antifungal and anti-inflammatory actions.

    Receptor Binding: Interacts with specific receptors in the body, modulating their activity and leading to therapeutic effects.

    Pathways Involved: Involves pathways related to inflammation, fungal cell wall synthesis, and enzyme regulation.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative with antifungal properties.

    Voriconazole: A triazole used in the treatment of fungal infections.

    Itraconazole: Known for its broad-spectrum antifungal activity.

Uniqueness

N-[(1-cyclopentylpyrazol-3-yl)methyl]-2-(4-fluorophenyl)triazole-4-carboxamide stands out due to its unique combination of a pyrazole and triazole ring, which imparts distinct biological activities and chemical properties. Its structure allows for versatile interactions with biological targets, making it a valuable compound in scientific research and pharmaceutical development.

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